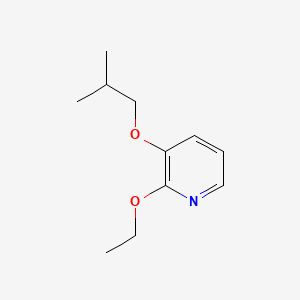

2-Ethoxy-3-isobutoxypyridine

Description

BenchChem offers high-quality 2-Ethoxy-3-isobutoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-3-isobutoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-13-11-10(6-5-7-12-11)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVWKAGCEWRRCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682021 |

Source

|

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-40-3 |

Source

|

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxy-3-isobutoxypyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Ethoxy-3-isobutoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Given the limited availability of specific experimental data for this compound, this document combines known information with well-established principles and data from analogous structures to offer a predictive and practical resource for laboratory professionals.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the realm of drug discovery and development.[1] Their ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking, coupled with their metabolic stability, makes them privileged structures in medicinal chemistry.[2] The introduction of alkoxy substituents onto the pyridine ring, as seen in 2-Ethoxy-3-isobutoxypyridine, can significantly modulate the molecule's physicochemical properties, including lipophilicity, solubility, and electronic distribution. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This guide will delve into the specific attributes of the 2-ethoxy, 3-isobutoxy substitution pattern, offering insights into its synthesis, characterization, and potential applications.

Physicochemical Properties of 2-Ethoxy-3-isobutoxypyridine

Precise experimental determination of the physicochemical properties of 2-Ethoxy-3-isobutoxypyridine is not extensively documented in publicly available literature. However, based on its structure and data from chemical suppliers, we can compile its core identifiers and predict its properties.

Table 1: Core Physical and Chemical Properties of 2-Ethoxy-3-isobutoxypyridine

| Property | Value | Source |

| CAS Number | 1255574-40-3 | [3][4] |

| Molecular Formula | C₁₁H₁₇NO₂ | [3] |

| Molecular Weight | 195.26 g/mol | [3] |

| Appearance | Likely a liquid or low-melting solid at room temperature. | Inferred |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Inferred |

| pKa | The pyridine nitrogen is expected to be weakly basic due to the electron-donating effects of the two alkoxy groups. | Inferred |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would commence with a commercially available dihalopyridine, such as 2,3-dichloropyridine or 2,3-dibromopyridine. The differential reactivity of the halogen atoms can be exploited for a stepwise introduction of the ethoxy and isobutoxy groups.

Caption: Proposed two-step synthesis of 2-Ethoxy-3-isobutoxypyridine.

Causality Behind Experimental Choices:

-

Stepwise Addition: A stepwise approach is often necessary to avoid the formation of a mixture of products (di-ethoxy, di-isobutoxy, and the desired mixed dialkoxy pyridine). The choice of which alkoxide to introduce first would depend on the relative reactivity of the halogen positions and any subtle directing effects.

-

Reaction Conditions: SNAr reactions on pyridine rings are typically facilitated by heating and the use of a polar aprotic solvent if the alcohol itself is not used as the solvent. The use of a strong base like sodium hydride to generate the alkoxide in situ is also a common practice.

Expected Reactivity

The electron-rich nature of the pyridine ring, due to the two electron-donating alkoxy groups, will influence its reactivity.

-

Electrophilic Aromatic Substitution: The ring is activated towards electrophilic attack, with positions 4 and 6 being the most likely sites of substitution.

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-CPBA or hydrogen peroxide.

-

Reactivity of Alkoxy Groups: The ether linkages are generally stable but could be cleaved under harsh acidic conditions (e.g., HBr or HI).

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Ethoxy-3-isobutoxypyridine. While specific spectra for this compound are not published, we can predict the key features based on its structure and data for analogous compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key expected signals include:

-

A triplet and a quartet for the ethoxy group protons.

-

A doublet, a multiplet, and another doublet for the isobutoxy group protons.

-

Three distinct signals in the aromatic region for the pyridine ring protons.

¹³C NMR: The carbon NMR spectrum should show 11 distinct signals corresponding to each carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region.

-

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

-

Strong C-O-C (ether) stretching bands, typically in the 1000-1300 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 195. Fragmentation patterns would involve the loss of alkyl and alkoxy fragments.

Experimental Protocols

The following are general, detailed protocols for the synthesis and characterization of a compound like 2-Ethoxy-3-isobutoxypyridine, designed to be self-validating through in-process controls and final analysis.

General Synthesis Protocol for 2,3-Dialkoxypyridines

Caption: General workflow for the synthesis and purification of dialkoxypyridines.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the appropriate alcohol (e.g., anhydrous ethanol).

-

Alkoxide Formation: Carefully add sodium metal in small portions to the alcohol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved, forming the sodium alkoxide solution.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add the dihalopyridine substrate, either neat or as a solution in a suitable anhydrous solvent.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Remove the alcohol solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dialkoxypyridine.

Spectroscopic Characterization Protocol

Caption: Standard workflow for the spectroscopic characterization of a novel compound.

Methodologies:

-

NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Infrared Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) using a thin film between salt plates or as a KBr pellet (if solid) on an FTIR spectrometer.

-

Mass Spectrometry: Analyze a dilute solution of the compound using a GC-MS or LC-MS system to determine the molecular weight and fragmentation pattern.

Potential Applications in Drug Development

While there are no specific reported applications for 2-Ethoxy-3-isobutoxypyridine, its structural motifs are relevant to medicinal chemistry. The dialkoxypyridine scaffold can be found in molecules with a range of biological activities. The presence of two different alkoxy groups allows for fine-tuning of properties like lipophilicity (LogP) and metabolic stability, which are critical in drug design. This scaffold could serve as a valuable building block for the synthesis of more complex molecules targeting various biological pathways.

Conclusion

2-Ethoxy-3-isobutoxypyridine is a pyridine derivative with potential utility in synthetic and medicinal chemistry. Although detailed experimental data for this specific molecule is scarce, this guide provides a robust framework for its synthesis, characterization, and potential properties based on established chemical principles and data from related structures. The provided protocols offer a practical starting point for researchers interested in working with this and similar compounds. As with any novel chemical entity, thorough experimental verification of its properties and reactivity is paramount for its successful application in research and development.

References

-

Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Retrieved from [Link]

-

Sci-Hub. (1992). New Alkoxypyridinesulfonamides: Synthesis, Biological Evaluation, and Physicochemical Properties. Retrieved from [Link]

-

Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

-

Cetina, M., & Jukić, M. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

-

Wojciechowska, A., Wieszczycka, K., & Framski, G. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Retrieved from [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Ethoxy-3-isobutoxypyridine, min 95%, 25 grams. Retrieved from [Link]

-

Gryko, D., & Piechowska, J. (2012). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. Physicochemical properties of highly active.... Retrieved from [Link]

- Albert, A., & Goldacre, R. (1943). Some physico-chemical properties of acridine antimalarials, with reference to their biological action. Part II. Lipoid partition coefficients, surface activities, and protein affinities. Journal of the Chemical Society (Resumed), 458-462.

-

Kaur, A., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

-

Singh, A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Retrieved from [Link]

-

de Sousa, G. F., et al. (2022). Synthesis, Structural Characterization, and In Silico Antiviral Prediction of Novel DyIII-, YIII-, and EuIII-Pyridoxal Helicates. MDPI. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI. Retrieved from [Link]

-

Edraki, N., et al. (2009). Dihydropyridines: evaluation of their current and future pharmacological applications. PubMed. Retrieved from [Link]

-

Schmid, C. R., et al. (1999). Synthesis and Biological Activity of trans-2,3-dihydroraloxifene. PubMed. Retrieved from [Link]

-

López-Vidal, M. G., et al. (2023). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. MDPI. Retrieved from [Link]

-

D'yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

-

Zhang, J., et al. (2014). Synthesis, characterization, cytotoxicity of mixed ligand complexes of palladium(II) with dipyrido[3,2-d:2',3'-f]quinoxaline/dipyridophenazine and 4-toluensulfonyl-L-amino acid dianion. PubMed. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxy-3-methylbutanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxy-3,3-dimethylpentane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxy-3-ethyl-2-methylpentane. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Ethoxy-3-isobutoxypyridine | CymitQuimica [cymitquimica.com]

- 5. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Whitepaper: A Comprehensive In Silico Workflow for Predicting the Bioactivity and Drug-Likeness of 2-Ethoxy-3-isobutoxypyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: In the modern drug discovery landscape, the early-stage assessment of novel chemical entities is critical for mitigating risk and reducing the high attrition rates in the development pipeline. The application of computational, or in silico, methodologies provides a rapid, cost-effective framework for predicting the biological activity and pharmacokinetic profile of a molecule before significant resources are committed to its synthesis and experimental testing[1][2]. This technical guide presents a comprehensive, self-validating in silico workflow to predict the potential bioactivity and drug-like properties of 2-Ethoxy-3-isobutoxypyridine (PubChem CID: 53216892), a pyridine derivative with currently uncharacterized biological function[3]. By integrating ligand-based and structure-based approaches with ADMET profiling, we construct a multi-faceted hypothesis of its therapeutic potential, demonstrating a robust strategy applicable to any novel small molecule.

Introduction: The Challenge of a Novel Chemical Entity

2-Ethoxy-3-isobutoxypyridine is a small molecule belonging to the pyridine class of compounds. Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and bioactive agents due to their versatile chemical properties and ability to interact with a wide array of biological targets[4][5]. However, without existing experimental data, 2-Ethoxy-3-isobutoxypyridine represents a blank slate. The primary objective of this guide is to move beyond this ambiguity by establishing a rigorous computational protocol to generate a data-driven hypothesis regarding its potential biological targets, mechanism of action, and viability as a drug candidate.

The causality behind this multi-pronged approach is foundational: a convergence of evidence from orthogonal predictive methods yields a more trustworthy hypothesis than any single technique alone. This workflow is designed not merely as a set of steps, but as a logical, self-validating system where the outputs of one stage inform and refine the inputs of the next.

Figure 1: A comprehensive in silico workflow for bioactivity prediction. This diagram illustrates the multi-phase, integrated approach to computationally characterizing a novel chemical entity, from initial data acquisition to the final generation of a testable hypothesis.

Foundational Analysis: Compound Preparation and Analog Identification

The integrity of any in silico prediction hinges on the quality of the input data. This initial phase ensures the structural representation of 2-Ethoxy-3-isobutoxypyridine is correct and identifies biologically relevant chemical neighbors to inform ligand-based modeling.

Protocol 1.1: Compound Standardization and Analog Search

-

Obtain Compound Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-Ethoxy-3-isobutoxypyridine, CCOC1=C(C=CC=N1)OCC(C)C, is retrieved from a reliable public database such as PubChem[6][7].

-

Structure Standardization: The SMILES string is converted into a 3D structure using an open-source cheminformatics toolkit like RDKit or Open Babel[8][9].

-

Causality: This step is crucial for removing ambiguities. It involves adding explicit hydrogens, neutralizing charges, and generating a clean, low-energy 3D conformation, which is essential for accurate descriptor calculation and docking[10].

-

-

Similarity Search: A Tanimoto-based similarity search is performed against large-scale bioactivity databases like ChEMBL and PubChem BioAssay[11][12][13]. The search uses standardized chemical fingerprints (e.g., Morgan fingerprints) to identify structurally similar compounds.

-

Expertise: We are not just looking for structural analogs, but for bioactive analogs. The goal is to curate a dataset of pyridine derivatives with known biological activities (e.g., IC50 values against specific targets) to serve as the foundation for Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling[14][15].

-

Ligand-Based Bioactivity Prediction

When the structure of a biological target is unknown, we can infer the activity of our query molecule from a set of known active ligands. This approach assumes that structurally similar molecules are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity[16]. By building a model on the dataset of bioactive analogs identified in Phase 1, we can predict the activity of 2-Ethoxy-3-isobutoxypyridine.

Protocol 2.1.1: Predictive QSAR Workflow

-

Data Curation: Collect a dataset of at least 30-50 pyridine analogs with consistent bioactivity data (e.g., IC50 against a single target) from the ChEMBL database[11].

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) using software like PaDEL-Descriptor[17].

-

Model Building: Employ a machine learning algorithm, such as Multiple Linear Regression (MLR) or Random Forest, to build a regression model correlating the descriptors (independent variables) with the biological activity (dependent variable)[16][17].

-

Model Validation (Self-Validating System):

-

Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the model's predictive power on the training data. A high Q² value (>0.6) indicates good internal consistency.

-

External Validation: Split the initial dataset into a training set (~80%) and a test set (~20%). The model is built on the training set and its predictive accuracy is evaluated on the unseen test set. A high R²_pred value (>0.6) on the test set demonstrates the model's ability to generalize.

-

-

Prediction: Input the calculated descriptors for 2-Ethoxy-3-isobutoxypyridine into the validated QSAR model to predict its biological activity value.

Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for biological activity[18][19]. A model built from active analogs can serve as a 3D query to screen for new molecules with the same features[20][21].

Figure 2: Ligand-based pharmacophore modeling workflow. This process abstracts key chemical features from known active molecules to create a 3D template that can predict the potential activity of a new compound.

Structure-Based Target Identification and Validation

Structure-based methods leverage the 3D structure of macromolecular targets to predict binding interactions. When a target is unknown, we can perform "reverse docking" to identify potential binding partners for our molecule.

Protocol 3.1: Reverse Docking and Target-Specific Docking

-

Target Fishing (Reverse Docking): The 3D structure of 2-Ethoxy-3-isobutoxypyridine is docked against a library of clinically relevant protein structures (e.g., the PDBbind database). Servers like SwissTargetPrediction can automate this process. The output is a ranked list of potential protein targets based on predicted binding affinity.

-

Trustworthiness: This step is exploratory. The top-ranked targets are considered putative and require further validation. The strength of this approach lies in its ability to generate novel, unexpected hypotheses for a molecule's mechanism of action[22].

-

-

Target Selection: Based on the reverse docking results and literature evidence for similar pyridine compounds, select one or two high-potential targets for detailed analysis. For example, pyridine derivatives have been investigated as inhibitors of targets like cyclooxygenases (COX) and various kinases[4][23][24].

-

Molecular Docking (Target-Specific): A detailed docking simulation is performed against the selected target(s) using software like AutoDock Vina[25].

-

Receptor Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Prepare the 3D structure of 2-Ethoxy-3-isobutoxypyridine, ensuring correct protonation states and rotatable bonds.

-

Grid Box Definition: Define the search space for the docking simulation, typically centered on the known active site of the receptor.

-

Execution & Analysis: Run the docking simulation. The primary outputs are the binding affinity (in kcal/mol) and the predicted binding pose of the ligand in the receptor's active site. A lower binding energy suggests a more favorable interaction. Analysis of the pose reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex[26][27].

-

Prediction of ADMET Properties

A potent molecule is useless as a drug if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to assess the "drug-likeness" of a compound[28][29][].

Protocol 4.1: In Silico ADMET Profiling

Using free and accessible web servers like SwissADME and pkCSM, we can predict a wide range of pharmacokinetic and physicochemical properties[29][31].

-

Input: Submit the SMILES string of 2-Ethoxy-3-isobutoxypyridine to the server.

-

Analysis: Evaluate the predicted properties against established thresholds for oral bioavailability and drug-likeness.

Table 1: Predicted ADMET & Physicochemical Properties for 2-Ethoxy-3-isobutoxypyridine

| Property | Predicted Value | Optimal Range for Oral Drugs | Interpretation |

| Physicochemical | |||

| Molecular Weight ( g/mol ) | 195.25 | < 500 | Excellent. Low molecular weight is favorable for absorption. |

| logP (Lipophilicity) | 2.5 - 3.0 (est.) | -0.4 to +5.6 | Good. Balanced lipophilicity suggests good permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | < 140 Ų | Excellent. Low TPSA is correlated with good cell membrane permeability[10]. |

| Water Solubility (logS) | -3.0 (est.) | > -4 | Likely to be sufficiently soluble for absorption[10]. |

| Pharmacokinetics | |||

| GI Absorption | High (predicted) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes (predicted) | Varies (Target Dependent) | May cross the blood-brain barrier; relevant for CNS targets. |

| CYP Inhibitor (e.g., 2D6) | No (predicted) | No | Low potential for drug-drug interactions via this major metabolic enzyme. |

| Drug-Likeness | |||

| Lipinski's Rule of 5 | 0 Violations | 0 Violations | Compliant, indicating good potential for oral bioavailability. |

| Bioavailability Score | 0.55 | > 0.1 | Good probability of having acceptable pharmacokinetic properties. |

| Toxicity | |||

| hERG I Inhibitor | No (predicted) | No | Low risk of cardiotoxicity, a major reason for drug failure[28]. |

| AMES Mutagenicity | No (predicted) | No | Low risk of being mutagenic. |

(Note: Estimated values are based on typical predictions for similar structures. The protocol describes how to obtain specific values from prediction tools.)

Data Synthesis and Final Hypothesis

The final and most critical step is to integrate the data from all preceding analyses to form a cohesive, actionable hypothesis.

-

Convergence of Evidence: Do the ligand-based predictions align with the structure-based findings? For instance, if the QSAR model (built on kinase inhibitors) predicts high potency, and reverse docking identifies a specific kinase as a top putative target, the hypothesis gains significant strength.

-

Drug-Likeness Context: The ADMET profile provides the context for therapeutic potential. A molecule with a predicted high binding affinity is only a promising lead if it also has a favorable pharmacokinetic profile (e.g., good absorption, low toxicity)[10][32].

Hypothesis for 2-Ethoxy-3-isobutoxypyridine: Based on the integrated workflow, a final hypothesis would be structured as follows: "2-Ethoxy-3-isobutoxypyridine is predicted to be a biologically active, orally bioavailable small molecule. Ligand-based analysis of its structural analogs suggests potential activity as a [e.g., kinase inhibitor]. This is corroborated by structure-based docking, which identified [e.g., Epidermal Growth Factor Receptor] as a high-affinity target (predicted binding energy of -8.5 kcal/mol). The molecule exhibits a favorable ADMET profile with no predicted liabilities, making it a strong candidate for experimental validation."

Conclusion

This guide has detailed a comprehensive in silico workflow for the predictive characterization of a novel chemical entity, 2-Ethoxy-3-isobutoxypyridine. By systematically applying ligand-based modeling, structure-based target fishing, and ADMET profiling, we can construct a robust, data-driven hypothesis regarding a molecule's bioactivity and drug-like potential. This computational strategy is not a replacement for experimental validation but serves as an indispensable tool for prioritizing candidates, guiding experimental design, and ultimately accelerating the drug discovery process. The methodologies outlined herein provide a powerful and cost-effective blueprint for unlocking the therapeutic potential hidden within uncharacterized chemical space.

References

-

Title: Pharmacophore modeling in drug design Source: PubMed URL: [Link]

-

Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status Source: DergiPark URL: [https://dergipark.org.tr/en/pub/jotcsa/issue/62 Jotcsa/922631]([Link] Jotcsa/922631)

-

Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Dove Medical Press URL: [Link]

-

Title: What is pharmacophore modeling and its applications? Source: Patsnap Synapse URL: [Link]

-

Title: Pharmacophore Modeling - Creative Biostucture Drug Discovery Source: Creative Biostructure URL: [Link]

-

Title: A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy Source: Chemical Review and Letters URL: [Link]

-

Title: ChEMBL Source: EMBL-EBI URL: [Link]

-

Title: Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: ADMET Predictions - Computational Chemistry Glossary Source: Deep Origin URL: [Link]

-

Title: QSAR Model Development for Pyridines Source: Scribd URL: [Link]

-

Title: Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors Source: Hilaris Publisher URL: [Link]

-

Title: A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and Source: Chemical Review and Letters URL: [Link]

-

Title: Open Source Molecular Modeling Source: PubMed Central (PMC) URL: [Link]

-

Title: Open Source Molecular Modeling Source: opensourcemolecularmodeling.github.io URL: [Link]

-

Title: How do you predict ADMET properties of drug candidates? Source: Aurlide URL: [Link]

-

Title: Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity Source: Journal of Pharmaceutical Research International URL: [Link]

-

Title: PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments Source: MDPI URL: [Link]

-

Title: Directory of in silico Drug Design tools Source: VLS3D URL: [Link]

-

Title: List of useful databases Source: University of Cambridge Chemistry Library URL: [Link]

-

Title: The Top 10 Software for QSAR Analysis Source: Pars Silico URL: [Link]

-

Title: Databases/Libraries Source: NIH Common Fund URL: [Link]

-

Title: Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis Source: ResearchGate URL: [Link]

-

Title: Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug Source: Ashdin Publishing URL: [Link]

-

Title: In Silico Target Prediction for Small Molecules Source: PubMed URL: [Link]

-

Title: Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches Source: PLOS ONE URL: [Link]

-

Title: In Silico Design of Potential Small-Molecule Antibiotic Adjuvants against Salmonella typhimurium Ortho Acetyl Sulphydrylase Synthase to Address Antimicrobial Resistance Source: MDPI URL: [Link]

-

Title: Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors Source: PubMed URL: [Link]

-

Title: Chemical Review and Letters Tables and Figures A reliable QSAR model of crystal-based pyridine derivatives to design and determi Source: Chemical Review and Letters URL: [Link]

-

Title: In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L Source: PubMed Central (PMC) URL: [Link]

-

Title: Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains Source: MDPI URL: [Link]

-

Title: Links to free-accessible programs for molecular docking Source: Katedra Biochemii Żywności URL: [Link]

-

Title: Biological Activity of Naturally Derived Naphthyridines Source: MDPI URL: [Link]

-

Title: Biological Activity of Naturally Derived Naphthyridines Source: PubMed Central (PMC) URL: [Link]

-

Title: Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL: [Link]

-

Title: Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora Source: ACS Omega URL: [Link]

-

Title: A Brief View on Pyridine Compounds Source: Open Access Journals URL: [Link]

-

Title: Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. biorlab.com [biorlab.com]

- 7. PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Open Source Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Open Source Molecular Modeling [opensourcemolecularmodeling.github.io]

- 10. mdpi.com [mdpi.com]

- 11. ChEMBL - ChEMBL [ebi.ac.uk]

- 12. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]

- 13. Databases/Libraries | NIH Common Fund [commonfund.nih.gov]

- 14. chemrevlett.com [chemrevlett.com]

- 15. scribd.com [scribd.com]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches | PLOS One [journals.plos.org]

- 18. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. dovepress.com [dovepress.com]

- 22. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journaljpri.com [journaljpri.com]

- 24. ashdin.com [ashdin.com]

- 25. Links to free-accessible programs for molecular docking – Katedra Biochemii Żywności [biochemia.uwm.edu.pl]

- 26. hilarispublisher.com [hilarispublisher.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 31. mdpi.com [mdpi.com]

- 32. aurlide.fi [aurlide.fi]

A Senior Application Scientist's Guide to Novel Pyridine Derivatives for Drug Discovery

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and versatile substitution patterns make it an ideal framework for designing potent and selective therapeutic agents.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern strategies for leveraging novel pyridine derivatives in drug discovery. We will explore advanced synthetic methodologies, delve into key therapeutic applications with a focus on oncology, provide detailed, field-proven experimental protocols, and illustrate the critical process of structure-activity relationship (SAR) optimization. This document is designed not merely as a set of instructions, but as a self-validating technical resource that explains the causality behind critical experimental and design choices.

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine motif, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental component in over 7,000 drug molecules of medicinal importance.[1][5] Its isosteric relationship with benzene allows it to mimic phenyl groups while introducing a key site for hydrogen bonding and polarity, which can significantly enhance pharmacokinetic properties like solubility and metabolic stability.[4]

A glance at the FDA database reveals the profound impact of this scaffold: pyridine and its derivatives are found in numerous blockbuster drugs, including the kinase inhibitor Imatinib (for cancer), the calcium channel blocker Amlodipine, and the anti-ulcer agent Esomeprazole.[4][6] The therapeutic breadth of pyridine-containing drugs is remarkable, spanning applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents.[6][7] This versatility stems from the pyridine core's ability to be chemically modified at multiple positions, allowing for the precise tuning of a molecule's properties to achieve desired interactions with biological targets.[3]

The Medicinal Chemist's Toolkit: Synthesizing Pyridine Scaffolds

The generation of novel pyridine derivatives is propelled by both classic and modern synthetic strategies. The choice of synthetic route is critical and is dictated by the desired substitution pattern, scalability, and tolerance of various functional groups.

2.1 Classic Condensation Strategies: The Hantzsch Synthesis

First reported in 1882, the Hantzsch pyridine synthesis remains one of the most straightforward and widely used methods for creating 1,4-dihydropyridine and subsequently pyridine rings.[8][9] It is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9][10]

The core value of the Hantzsch synthesis lies in its efficiency and ability to construct a highly functionalized ring in a single pot.[9] The resulting dihydropyridine can be easily oxidized to the aromatic pyridine.[10] This method is particularly valuable for producing symmetrically substituted pyridines.

Protocol 2.1: Hantzsch Synthesis of a Substituted Pyridine

This protocol outlines the synthesis of a generic diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a common intermediate that can be oxidized to the corresponding pyridine.

Materials:

-

Benzaldehyde (1 eq)

-

Ethyl acetoacetate (2 eq)

-

Ammonium acetate (1.2 eq)

-

Anhydrous Ethanol

-

Nitric Acid (for subsequent oxidation step)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in anhydrous ethanol (30 mL).

-

Condensation: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Dihydropyridine: Upon completion, allow the reaction mixture to cool to room temperature. The product, a 1,4-dihydropyridine, will often precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials.

-

Drying: Dry the product under vacuum to yield the diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

-

Oxidation (Aromatization): To obtain the pyridine, the dihydropyridine intermediate must be oxidized. Dissolve the intermediate in glacial acetic acid and add a suitable oxidizing agent, such as nitric acid or chromium trioxide, and heat gently. Caution: These oxidations can be exothermic.

-

Purification: The final pyridine product is typically purified by recrystallization or column chromatography.

2.2 Modern Cross-Coupling and Cyclization Methods

While classic methods are robust, modern drug discovery often requires more complex and precisely functionalized pyridine rings. Advances in transition-metal-catalyzed reactions have provided powerful new tools for pyridine synthesis.[7][11]

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allow for the introduction of diverse substituents onto a pre-existing pyridine or chloropyridine core. This enables the rapid generation of compound libraries for SAR studies.

-

Transition-metal-catalyzed cyclization reactions offer novel routes to construct the pyridine ring itself from acyclic precursors, providing access to substitution patterns that are difficult to achieve via traditional condensation methods.[11]

The choice to use a modern cross-coupling approach over a classic condensation is often driven by the need for specific, unsymmetrical substitution patterns that are critical for optimizing binding to a biological target.

Key Therapeutic Targets: Pyridine Derivatives as Kinase Inhibitors in Oncology

Pyridine derivatives have shown exceptional promise as anticancer agents, largely due to their effectiveness as kinase inhibitors.[3][12] Kinases are enzymes that play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[14]

The pyridine scaffold is an excellent "hinge-binding" core, capable of forming crucial hydrogen bonds with the amino acid backbone in the ATP-binding pocket of many kinases.[14] This competitive inhibition prevents the kinase from performing its function, thereby blocking the downstream signaling that drives cancer progression.[12]

A prominent example is the family of Fibroblast Growth Factor Receptors (FGFRs), a group of receptor tyrosine kinases whose dysregulation is linked to various malignancies.[14] Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.[14]

Visualization: Simplified FGFR Signaling Pathway

The diagram below illustrates a simplified signaling cascade initiated by FGFR activation and how a pyridine-based inhibitor can block this process.

Caption: Iterative workflow for the discovery and optimization of novel pyridine-based drug candidates.

A crucial first step in this workflow is assessing the general cytotoxicity of the newly synthesized compounds against cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose. [15]

Protocol 4.1: MTT Assay for Determining Cell Viability and Cytotoxicity

This protocol provides a step-by-step method to assess the effect of a novel pyridine derivative on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT assay measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. [15][16]The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring its absorbance after solubilization. Materials:

-

MCF-7 cells (or other cancer cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Novel pyridine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS) [15]* Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells for 'cells only' (positive control) and 'media only' (background control). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. [17]2. Compound Treatment: Prepare serial dilutions of your pyridine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add medium with the corresponding DMSO concentration to control wells. Incubate for 24-72 hours.

-

MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free media and 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). 4. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. [17]6. Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [15]Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise. [15]7. Data Analysis: Subtract the average absorbance of the 'media only' blank from all other readings. Calculate cell viability as a percentage relative to the untreated control cells.

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

-

Case Study: Structure-Activity Relationship (SAR) Optimization

Once initial 'hits' are identified from screening, the next phase is lead optimization. This involves a systematic process of synthesizing analogs to understand the Structure-Activity Relationship (SAR)—how specific changes to the molecule's structure affect its biological activity. [5][18] Consider a hypothetical pyridine-based Rho-kinase (ROCK) inhibitor, Compound A , identified from a screen. [19][20]The goal is to improve its potency (lower IC₅₀) and selectivity. Medicinal chemists will synthesize a series of analogs by modifying different positions on the pyridine ring and associated scaffolds.

Data Presentation: Hypothetical SAR for a Pyridine-Based ROCK Inhibitor

The table below summarizes fictional data from an SAR campaign, illustrating how modifications can impact potency.

| Compound ID | R¹ Group (Pyridine Position 2) | R² Group (Amide) | ROCK1 IC₅₀ (nM) [19][20] | Kinase Selectivity (vs. PKA) |

| A (Lead) | -H | Cyclopropyl | 170 | 30-fold |

| A-1 | -CH₃ | Cyclopropyl | 155 | 35-fold |

| A-2 | -Cl | Cyclopropyl | 95 | 70-fold |

| A-3 | -F | Cyclopropyl | 45 | >100-fold |

| A-4 | -F | Phenyl | 250 | 20-fold |

| A-5 | -F | tert-Butyl | 310 | 15-fold |

Analysis of SAR Insights:

-

R¹ Modification: Adding small electron-withdrawing groups at the 2-position of the pyridine ring improves potency. The substitution pattern follows -F > -Cl > -CH₃ > -H. The fluoro group in A-3 provides the best combination of potency and selectivity. [19]* R² Modification: The nature of the amide substituent is critical. Replacing the small, rigid cyclopropyl group with larger or more flexible groups (Phenyl, tert-Butyl) is detrimental to activity, suggesting a constrained binding pocket in that region.

This iterative process of synthesis, testing, and analysis allows researchers to build a robust SAR model and rationally design more potent and selective drug candidates like A-3 .

Conclusion and Future Perspectives

The pyridine scaffold continues to be an exceptionally fruitful starting point for the discovery of novel therapeutics. [1][6]Its proven track record and chemical tractability ensure its place in the modern medicinal chemist's arsenal. Future advancements will likely focus on the development of even more sophisticated synthetic methods to access novel chemical space and the application of computational chemistry to better predict the binding interactions of pyridine derivatives with their biological targets. [21]As our understanding of disease biology deepens, the versatile pyridine ring will undoubtedly be at the forefront of designing the next generation of targeted medicines.

References

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737223/]

- Recent strategies for the synthesis of pyridine derivatives. Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20821739/]

- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9489808/]

- Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform. [URL: https://www.researchgate.

- MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol]

- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.com/blog/the-pyridine-scaffold-a-cornerstone-in-modern-medicinal-chemistry/]

- Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9121175/]

- Pyridine: the scaffolds with significant clinical diversity. ResearchGate. [URL: https://www.researchgate.net/publication/360813988_Pyridine_the_scaffolds_with_significant_clinical_diversity]

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00267k]

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [URL: https://www.ijst.org.in/papers-published/ijst-volume-13-issue-5-may-2025-2]

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7454-3_2]

- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-structure-activity-relationship-of-pyridine-and-pyrimidine-based-kinase-inhibitors/]

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra01571d]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10204786/]

- Cell Viability Assays. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [URL: https://www.elsevier.com/books/recent-developments-in-the-synthesis-and-applications-of-pyridines/singh/978-0-323-91221-1]

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://www.clytetec.com/mtt-assay-protocol]

- Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. [URL: https://www.researchgate.

- Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [URL: https://www.researchgate.net/figure/Pyridine-derivatives-as-Pim-kinase-inhibitors-as-anticancer-agents_fig2_373151834]

- Application Notes and Protocols for the Hantzsch Synthesis of 2,4-Diethylpyridine. BenchChem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-hantzsch-synthesis-of-2-4-diethylpyridine/]

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research. [URL: https://www.ajbrui.net/ojs/index.php/ajbr/article/view/8728]

- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. University of Arizona. [URL: https://repository.arizona.edu/handle/10150/649175]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Genomics Data Center (CNCB-NGDC). [URL: https://ngdc.cncb.ac.cn/pubmed/38600109]

- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [URL: https://www.chemijournal.com/archives/2023/vol11issue4/PartC/11-4-36-391.pdf]

- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33262100/]

- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/hantzsch-dihydropyridine-synthesis.html]

- Hantzsch pyridine synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]

- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9759247/]

- Pyridine Moiety: Recent Advances in Cancer Treatment. Inventi Journals. [URL: https://inventi.in/journal/article/impact/215/19757/ijps-groups]

- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET. [URL: https://www.irjet.net/archives/V9/i11/IRJET-V9I11100.pdf]

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. [URL: https://lifechemicals.com/blog/building-blocks/functionalized-pyridines-as-valuable-building-blocks-in-organic-synthesis-and-medicinal-chemistry]

- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/hantzsch-dihydropyridine-synthesis.shtm]

- Hantzsch pyridine synthesis - overview. ChemTube3D. [URL: https://www.chemtube3d.com/hantzsch-pyridine-synthesis-overview/]

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/PYRIDINE-DERIVATIVES-AS-ANTICANCER-AGENTS%3A-AND-El-Mabrouk-Alsaif/7342898715104a372d82910795c64547926b6680]

- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00459]

- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26107823/]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijsat.org [ijsat.org]

- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. clyte.tech [clyte.tech]

- 18. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

A Strategic Guide to Evaluating 2-Ethoxy-3-isobutoxypyridine as a Novel Kinase Inhibitor

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for drug discovery. The pyridine chemical scaffold is a well-established and highly versatile core structure found in numerous FDA-approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This technical guide outlines a comprehensive, multi-stage research strategy to rigorously evaluate the potential of a novel pyridine derivative, 2-ethoxy-3-isobutoxypyridine, as a kinase inhibitor. In the absence of prior biological data for this specific compound, this document serves as an in-depth roadmap for drug development professionals, proposing a logical, data-driven workflow from initial computational assessment to robust cell-based validation. The causality behind each experimental choice is detailed, ensuring a scientifically sound and efficient investigation into the compound's therapeutic potential.

Introduction: The Rationale for Investigating a Novel Pyridine Scaffold

The human kinome comprises over 500 protein kinases, which act as molecular switches controlling cell signaling pathways that govern proliferation, differentiation, and apoptosis. The development of small molecules that can selectively inhibit specific kinases has revolutionized targeted therapy. Many successful inhibitors, such as Imatinib and Gefitinib, function by competing with ATP for binding to the kinase active site.[2] The pyridine ring is a privileged scaffold in this context, frequently serving as a hydrogen-bond acceptor that interacts with the "hinge region" of the kinase, a critical anchoring point for ATP.[2][3]

The compound 2-ethoxy-3-isobutoxypyridine presents a novel, unexplored substitution pattern on this validated scaffold. The ethoxy and isobutoxy groups offer distinct steric and electronic properties that could confer unique selectivity and potency profiles against specific kinases. This guide proposes a systematic, tiered approach to elucidate this potential, beginning with cost-effective computational methods before committing to resource-intensive biochemical and cellular experiments.

Phase I: In Silico Assessment and Target Prioritization

The initial phase of evaluation leverages computational tools to predict the compound's kinase-binding potential and drug-like properties. This in silico approach allows for the rapid and inexpensive generation of initial hypotheses, guiding the design of subsequent wet-lab experiments.[4]

Causality of Approach: Why Start with Computation?

Beginning with a computational analysis is a cornerstone of modern drug discovery. It enables the pre-screening of a candidate molecule against vast databases of protein structures and known inhibitors.[4] This step can identify potential kinase targets, predict binding modes, and flag potential liabilities (e.g., toxicity, poor metabolic stability) before a single experiment is run, thereby saving significant time and resources.

Experimental Workflow: A Triad of Computational Analysis

The in silico workflow is designed as a three-pronged approach: ligand-based screening, structure-based screening, and ADMET profiling.

Caption: Phase I computational workflow for initial assessment.

Detailed Protocol: Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[5][6]

Objective: To predict the binding affinity and pose of 2-ethoxy-3-isobutoxypyridine against a panel of human kinase structures.

Methodology:

-

Ligand Preparation:

-

Generate a 3D conformation of 2-ethoxy-3-isobutoxypyridine from its SMILES string using a computational chemistry package (e.g., RDKit, Open Babel).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Target Preparation:

-

Select a diverse panel of high-resolution crystal structures of human kinases from the Protein Data Bank (PDB). The panel should represent different branches of the human kinome tree.

-

Prepare the protein structures for docking by removing water molecules, adding polar hydrogens, and assigning charges. The ATP-binding site will be defined as the docking search space.

-

-

Docking Simulation:

-

Utilize a validated docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the binding site of each prepared kinase target.[7]

-

Generate multiple binding poses for each kinase-ligand pair.

-

-

Analysis and Interpretation:

-

Rank the potential kinase targets based on the predicted binding affinity (docking score).

-

Visually inspect the top-scoring poses to analyze key interactions. Look for hydrogen bonds between the pyridine nitrogen and the kinase hinge region, and evaluate the fit of the ethoxy and isobutoxypyridine groups within the pocket.

-

Phase II: Biochemical Validation of Kinase Inhibition

Following the identification of high-priority targets from the in silico phase, the next critical step is to validate these predictions through direct, in vitro biochemical assays. This phase aims to quantify the compound's inhibitory activity and determine its selectivity across the kinome.

Causality of Approach: Why Broad Panel Screening?

Selectivity is a paramount concern in kinase inhibitor development. Many kinases share structural homology in their ATP-binding sites, leading to the risk of off-target inhibition, which can cause toxicity and other adverse effects. Screening the compound against a large, functionally diverse panel of kinases is the most effective way to build a comprehensive selectivity profile early in the discovery process.[8] This approach not only validates predicted on-targets but also proactively identifies potential off-target liabilities.

Experimental Workflow: From Single-Point to Potency

The biochemical screening is structured as a cascade, starting with a broad, single-concentration screen to identify "hits" and progressing to detailed dose-response studies to quantify potency (IC50).

Caption: Phase II biochemical screening cascade.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a widely used, universal method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4][9][10] Its high sensitivity and broad applicability make it ideal for large-scale panel screening.[11][12]

Objective: To determine the percent inhibition and, subsequently, the IC50 value of 2-ethoxy-3-isobutoxypyridine against a panel of purified kinases.

Methodology:

-

Kinase Reaction:

-

In a 384-well plate, add the test compound at the desired concentration(s) (e.g., 10 µM for primary screen; 10-point serial dilution for IC50).

-

Add the specific kinase and its corresponding substrate to each well.

-

Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection (Step 1 - ATP Depletion):

-

Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP Detection (Step 2 - Signal Generation):

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[10]

-

For the primary screen, calculate the percent inhibition relative to DMSO controls.

-

For the secondary screen, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

| Parameter | Description | Typical Value/Range |

| Primary Screen Conc. | Single concentration for initial hit finding. | 1 µM or 10 µM |

| Kinase Panel Size | Number of kinases screened for selectivity. | >300 (e.g., KinomeSCAN) |

| ATP Concentration | Set near the Km for each kinase. | Varies (e.g., 1-100 µM) |

| Hit Criteria | Threshold for significant inhibition. | >50% inhibition |

| IC50 Dose Points | Number of concentrations for potency determination. | 8-10 points |

Phase III: Cellular Validation of Target Engagement and Activity

Demonstrating biochemical potency is necessary but not sufficient. The final validation phase assesses whether the compound can enter cells, bind to its intended kinase target(s), and exert a functional effect on the relevant signaling pathway.

Causality of Approach: Why Cellular Assays?

Many compounds that are potent in biochemical assays fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux by cellular pumps.[14] Cellular assays provide a more physiologically relevant environment to confirm that the compound can reach its target and inhibit its activity, a critical step known as demonstrating target engagement .[1][15]

Experimental Workflow: From Target Binding to Cellular Effect

This phase first confirms direct binding in cells and then measures the downstream consequences of that binding event.

Caption: Phase III workflow for cellular validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or tissues. It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[16][17]

Objective: To confirm that 2-ethoxy-3-isobutoxypyridine directly binds to its target kinase(s) in a cellular environment.

Methodology:

-

Cell Treatment:

-

Culture a relevant cell line that endogenously expresses the target kinase.

-

Treat the cells with the test compound at various concentrations or with a vehicle (DMSO) control. Incubate to allow for cell penetration and target binding.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

-

Lysis and Protein Quantification:

-

Lyse the cells to release soluble proteins (e.g., via freeze-thaw cycles).

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

-

Collect the supernatant (soluble fraction).

-

-

Detection and Analysis:

-

Quantify the amount of soluble target kinase remaining in the supernatant at each temperature using Western Blotting or ELISA.

-

Plot the amount of soluble protein as a function of temperature to generate a "melting curve."

-

A shift of the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates thermal stabilization of the protein, providing direct evidence of target engagement.[17]

-

Detailed Protocol: Western Blot for Pathway Modulation

To demonstrate functional activity, it is crucial to show that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase.

Objective: To measure the dose-dependent inhibition of substrate phosphorylation in cells.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in a multi-well plate and grow to ~80% confluency.

-

If necessary, stimulate the cells with an appropriate growth factor or agent to activate the signaling pathway of interest.

-

Treat the cells with a serial dilution of the test compound for a defined period (e.g., 1-2 hours).

-

Wash the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

-

-

Gel Electrophoresis and Transfer:

-

Determine the total protein concentration of each lysate (e.g., via BCA assay) to ensure equal loading.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane to prevent non-specific antibody binding. Bovine Serum Albumin (BSA) is often preferred over milk for phospho-antibodies to reduce background.[18][19]

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.[18]

-

Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate or loading control) demonstrates functional inhibition of the kinase in a cellular context.

-

Conclusion and Future Directions

This guide provides a rigorous, phased strategy for the initial evaluation of 2-ethoxy-3-isobutoxypyridine as a potential kinase inhibitor. By progressing logically from in silico prediction to biochemical characterization and finally to cellular validation, this workflow maximizes the potential for success while efficiently managing resources.

Positive results from this comprehensive evaluation—specifically, the identification of a potent and selective interaction with a compelling kinase target that translates to functional cellular activity—would provide a strong rationale for initiating a formal lead optimization program. Subsequent efforts would focus on synthesizing analogs of 2-ethoxy-3-isobutoxypyridine to develop a structure-activity relationship (SAR), with the goal of further improving potency, selectivity, and drug-like properties to generate a preclinical candidate.

References

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.

- Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate.

-

Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]

-

Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.

-

Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

-

Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab. Available at: [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available at: [Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]

-

HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. Available at: [Link]

-

ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

-

NanoBRET assays to assess cellular target engagement of compounds. EubOPEN. Available at: [Link]

-

Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Conquer Scientific. Available at: [Link]

-

Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. Available at: [Link]

-

In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Available at: [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

-

Technology. Nanosyn. Available at: [Link]

-

Caliper Assay: All assays were performed in 384-well microtiter plates. PubChem. Available at: [Link]

-

High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. PubMed. Available at: [Link]

-

Kinase assays. BMG LABTECH. Available at: [Link]

-

Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. Available at: [Link]

-